3-Isoxazolol, 4,5-dimethyl-

Descripción

Context and Significance of Isoxazole (B147169) Core Structures in Contemporary Chemical Research

The isoxazole nucleus is a privileged structure in medicinal chemistry, frequently incorporated into a variety of drug candidates with diverse therapeutic applications. scholarsresearchlibrary.com Its prevalence stems from its ability to engage in various biological interactions and its utility as a synthetic intermediate. scholarsresearchlibrary.comtaylorandfrancis.com Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. rsc.org This has led to their integration into numerous commercially available drugs targeting conditions such as arthritis, bacterial infections, and neurological disorders. scholarsresearchlibrary.com

The isoxazole ring's chemical properties, including its aromaticity and the reactivity endowed by the nitrogen-oxygen bond, make it a valuable template for drug design. rsc.org Researchers can modify the substituents on the isoxazole ring to fine-tune the compound's pharmacokinetic profile, enhancing efficacy and reducing potential toxicity. researchgate.net The ongoing exploration of isoxazole chemistry continues to yield novel synthetic methodologies, including green chemistry approaches and regioselective functionalization techniques, further expanding the potential of this versatile heterocycle. rsc.org

The Unique Positioning of 3-Isoxazolol, 4,5-dimethyl- in the Isoxazole Family

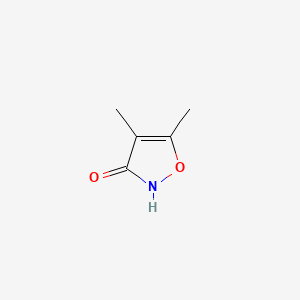

3-Isoxazolol, 4,5-dimethyl-, also known by its IUPAC name 4,5-dimethyl-1,2-oxazol-3-ol, is a specific derivative of the isoxazole family. nih.gov Its structure is characterized by a 3-hydroxy group and two methyl groups at the 4 and 5 positions of the isoxazole ring. This particular substitution pattern distinguishes it from other isoxazole derivatives and influences its chemical reactivity and biological activity.

The presence of the two methyl groups on the isoxazole ring increases the electron density of the ring system. mdpi.comnih.gov This electronic effect can influence how the molecule interacts with biological targets and its reactivity in chemical syntheses. The 3-hydroxy group imparts acidic properties to the molecule, allowing it to act as a bioisostere for a carboxylic acid group, a common strategy in drug design to improve pharmacological properties. researchgate.net

Overview of Academic Inquiry and Research Trajectories for the Compound

Academic research into 3-Isoxazolol, 4,5-dimethyl- and its derivatives has explored several promising avenues. A significant area of investigation has been its potential as an insecticide. Studies have shown that certain 4,5-disubstituted 3-isoxazolols can act as competitive antagonists of insect GABA receptors, which are important targets for insecticides. researchgate.net This suggests that these compounds could serve as lead structures for the development of new pest control agents. researchgate.net

Furthermore, the compound serves as a valuable intermediate in the synthesis of more complex molecules. For instance, it has been used as a starting material in the synthesis of novel sulfonamide derivatives with potential biological activity. mdpi.comnih.gov The versatility of 3-Isoxazolol, 4,5-dimethyl- as a building block in organic synthesis highlights its importance in the creation of new chemical entities for various applications, including agrochemicals and pharmaceuticals.

Chemical and Physical Properties of 3-Isoxazolol, 4,5-dimethyl-

| Property | Value |

| Molecular Formula | C5H7NO2 |

| Molecular Weight | 113.11 g/mol |

| CAS Number | 930-83-6 |

| IUPAC Name | 4,5-dimethyl-1,2-oxazol-3-ol |

| Synonyms | 4,5-dimethyl-3-hydroxyisoxazole |

Data sourced from multiple references. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,5-dimethyl-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-3-4(2)8-6-5(3)7/h1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJKSVJGPLKILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ONC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302512 | |

| Record name | 3-Isoxazolol, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-83-6 | |

| Record name | 3-Hydroxy-4,5-dimethylisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Isoxazolol, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 3 Isoxazolol, 4,5 Dimethyl

Ring Functionalization and Substitution Reactions

Functionalization of the isoxazole (B147169) ring allows for the introduction of diverse chemical groups, enabling the synthesis of complex molecules. These reactions are primarily governed by the inherent electronic nature of the isoxazole nucleus.

The isoxazole ring can undergo electrophilic substitution reactions, with the regioselectivity being highly dependent on the directing effects of the existing substituents. For 3-isoxazolol derivatives, the C4 position is often the most susceptible to electrophilic attack. This is due to the electronic influence of the ring oxygen and nitrogen atoms and the activating nature of the hydroxyl group at C3. While specific studies on the sulfochlorination of 4,5-dimethyl-3-isoxazolol are not extensively detailed, the general principles of electrophilic substitution on the 3-isoxazolol core suggest that an electrophile would preferentially add to the C4 position.

Molecular modeling studies on related 3-isoxazolol structures have indicated that the C4 position can accommodate substituents, including aromatic groups of substantial size, suggesting its accessibility for electrophilic attack nih.gov. The introduction of substituents at this position is a key strategy in the development of various bioactive molecules nih.govnih.gov.

Table 1: General Overview of Electrophilic Substitution on Isoxazole Rings

| Reaction Type | Position of Substitution | Activating/Directing Groups | General Electrophile (E+) | Product Type |

| Halogenation | C4 | Hydroxyl, Alkyl | ICl, Br₂, I₂ | 4-Halo-isoxazole |

| Nitration | C4 | Hydroxyl, Alkyl | HNO₃/H₂SO₄ | 4-Nitro-isoxazole |

| Sulfochlorination | C4 | Hydroxyl, Alkyl | ClSO₃H | 4-Chlorosulfonyl-isoxazole |

Nucleophilic substitution reactions are prevalent in isoxazole derivatives where a suitable leaving group is attached to an activated position, such as a methyl group at C5. The chlorination of a 5-methyl group creates a reactive 5-(chloromethyl)isoxazole intermediate. This electrophilic center is susceptible to attack by various nucleophiles.

For instance, studies on 3-(chloromethyl)-5-phenylisoxazole have demonstrated its utility in Williamson ether synthesis, reacting with substituted phenols to form corresponding ethers researchgate.net. This highlights a common pathway for functionalizing the C5 position. The reaction proceeds via a standard SN2 mechanism, where the nucleophile displaces the chloride ion. The reactivity of such chloromethyl derivatives is a cornerstone for elaborating the isoxazole scaffold into more complex structures researchgate.net.

Ring Transformations and Rearrangements

The isoxazole ring, despite its aromatic character, can undergo transformations and rearrangements under specific conditions, leading to the formation of different heterocyclic systems or rearranged isoxazole isomers.

The inverse-electron-demand Diels-Alder (IEDDA or DAINV) reaction is a powerful tool in heterocyclic synthesis. wikipedia.org In this reaction, an electron-deficient diene or heterodiene reacts with an electron-rich dienophile wikipedia.orgnih.govsigmaaldrich.com. Isoxazole derivatives can potentially participate in such reactions, where the isoxazole ring acts as the heterodiene component, leading to ring transformation.

While specific examples involving 4,5-dimethyl-3-isoxazolol are not prominent, the general strategy involves the [4+2] cycloaddition of the isoxazole system with an electron-rich species like an enamine or ynamine. This cycloaddition is typically followed by a retro-Diels-Alder cascade, involving the expulsion of a small, stable molecule, which results in the formation of a new heterocyclic ring, such as a pyridine. The reactivity in these cycloadditions is enhanced by electron-withdrawing groups on the heterodiene nih.gov.

Table 2: Key Features of Inverse Electron-Demand Diels-Alder Reactions

| Component | Electronic Requirement | Examples |

| Heterodiene | Electron-deficient | 1,2,4,5-tetrazines, 1,2,4-triazines, Electron-deficient oxazoles researchgate.net |

| Dienophile | Electron-rich | Enol ethers, Enamines, Ynamines, Strained olefins |

Base-mediated cascade reactions represent an efficient method for the synthesis of highly substituted isoxazoles from acyclic precursors. These reactions often proceed through a sequence of steps, including nucleophilic addition, cyclization, and elimination, all promoted by a base.

One notable example involves the base-mediated rearrangement of substituted oxetanes to produce 3-substituted isoxazole-4-carbaldehydes wordpress.com. In this process, the reaction is initiated by a Henry reaction, followed by the addition of a tertiary amine base like diisopropylethylamine (DIPEA), which triggers a cascade leading to the isoxazole product in high yield wordpress.com. Such methodologies offer a streamlined approach to constructing the isoxazole core, avoiding harsh conditions and often proceeding in a one-pot fashion wordpress.com. Other base-promoted rearrangements have been observed in fused isoxazole systems, such as isoxazolo[4,5-b]pyridines, leading to ring-opened products beilstein-journals.org.

Intramolecular cyclization is a primary and highly effective strategy for constructing the isoxazole ring. nih.govnih.govacs.org A widely used method is the intramolecular nitrile oxide cycloaddition (INOC) reaction mdpi.comnih.gov. In this approach, a molecule containing both a nitrile oxide precursor (like an aldoxime or a nitroalkane) and a dipolarophile (an alkene or alkyne) is synthesized. The in-situ generation of the nitrile oxide triggers a spontaneous [3+2] cycloaddition with the tethered dipolarophile to form a fused bicyclic system containing the isoxazole ring mdpi.comnih.gov.

This method is valued for its high degree of regio- and stereoselectivity, governed by the stereochemistry of the starting materials and the length of the tether connecting the two reactive moieties mdpi.com. Electrophilic cyclization of precursors like 2-alkyn-1-one O-methyl oximes, induced by reagents such as ICl, provides another powerful route to generate highly substituted isoxazoles under mild conditions nih.govresearchgate.net.

Table 3: Common Intramolecular Cyclization Strategies for Isoxazole Synthesis

| Cyclization Strategy | Key Precursor Components | Reagents/Conditions | Product Type |

| Intramolecular Nitrile Oxide Cycloaddition (INOC) | Nitrile oxide (from aldoxime/nitroalkane) and an alkene/alkyne | Dehydrating agent (e.g., NaOCl) or base | Fused isoxazoline/isoxazole |

| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oxime | Electrophile (e.g., ICl, Br₂) | 4-Halo-isoxazole |

| Acid-Catalyzed Cyclization | N,O-diBoc-protected β-keto hydroxamic acids | Hydrochloric acid | 5-Substituted 3-isoxazolol nih.govacs.org |

Reactivity of Alkyl Side Chains

The methyl groups attached to the isoxazole ring, particularly at the C5 position, exhibit reactivity that allows for further functionalization of the molecule.

The methyl group at the C5 position of the isoxazole ring can be activated for condensation reactions, such as the aldol condensation. While direct studies on 3-Isoxazolol, 4,5-dimethyl- are not extensively documented, the reactivity of similar structures, such as 3,5-dimethyl-4-nitroisoxazole (B73060), provides valuable insights. In the presence of a base, the C5-methyl group can be deprotonated to form a carbanion. This nucleophilic carbanion can then attack the carbonyl group of an aldehyde, leading to an aldol addition product. Subsequent dehydration can yield a styryl-substituted isoxazole.

For instance, the aldol condensation of 3,5-dimethyl-4-nitroisoxazole with various aromatic aldehydes has been shown to proceed efficiently under solvent-free grinding conditions in the presence of a catalytic amount of an organic base like pyrrolidine. scispace.comresearchgate.net This reaction yields 5-styryl-3-methyl-4-nitroisoxazoles in good to quantitative yields. scispace.comresearchgate.net This suggests that the C5-methyl group of 3-Isoxazolol, 4,5-dimethyl- could similarly be activated to participate in condensation reactions with suitable electrophiles.

A plausible mechanism for this type of reaction involves the following steps:

Deprotonation: A base abstracts a proton from the C5-methyl group, forming a resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde.

Protonation: The resulting alkoxide is protonated, typically by the solvent or a protonated base, to give the aldol addition product.

Dehydration: Under the reaction conditions, the aldol addition product may undergo dehydration to form a more stable, conjugated styryl derivative.

The reactivity of the methyl group is influenced by the electronic nature of the isoxazole ring and the substituents present.

Competing Reaction Pathways in Isoxazole Synthesis

The synthesis of isoxazoles, including 3-Isoxazolol, 4,5-dimethyl-, can be accompanied by the formation of side products through competing reaction pathways. The generation of nitrile oxides as key intermediates in isoxazole synthesis can lead to dimerization or alternative cycloaddition reactions.

In the synthesis of 3,4,5-trisubstituted isoxazoles from nitrile oxides and 1,3-dicarbonyl compounds, competing reactions such as O-imidoylation and hetero-[3+2]-cycloaddition can occur. nih.gov The desired pathway is the [3+2]-cycloaddition of the nitrile oxide with the enolate form of the 1,3-dicarbonyl compound. However, the ambident nature of the enolate nucleophile allows for attack through either the carbon or the oxygen atom.

O-Imidoylation: This pathway involves the reaction of the nitrile oxide with the enolate at the oxygen atom, leading to the formation of an O-imidoyl derivative.

Hetero-[3+2]-Cycloaddition: This competing cycloaddition may involve different reactive species or orientations, leading to undesired regioisomers or other heterocyclic products.

The selectivity between these competing pathways can be controlled by optimizing the reaction conditions, such as the choice of solvent and base. nih.gov For example, conducting the reaction in water under mild basic conditions has been shown to favor the desired [3+2]-cycloaddition for the synthesis of 3,4,5-trisubstituted isoxazoles, minimizing the formation of byproducts from O-imidoylation and other competing cycloadditions. nih.gov

A significant side reaction in the generation of nitrile oxides is their dimerization to form furoxans (1,2,5-oxadiazole 2-oxides). nih.govnih.gov This reaction can compete with the desired cycloaddition reaction, especially at higher concentrations of the nitrile oxide or in the absence of a suitable dipolarophile.

The mechanism of furoxan formation involves the 1,3-dipolar cycloaddition of one nitrile oxide molecule onto the C≡N bond of a second nitrile oxide molecule. nih.gov This dimerization is a common pathway for the decomposition of nitrile oxides and can be promoted by various conditions. nih.govnuph.edu.ua For instance, the generation of nitrile oxides from aldoximes in the presence of an oxidizing agent can lead to furoxan formation if the trapping of the nitrile oxide by the intended dipolarophile is not efficient. nih.gov Solvent-free mechanochemical methods have also been developed for the synthesis of furoxans through the dimerization of in situ generated nitrile oxides. nih.gov

The propensity for dimerization versus cycloaddition can be influenced by the reaction conditions. For example, in the synthesis of 3,4,5-trisubstituted isoxazoles, the use of polar solvents like water or methanol (B129727) under basic conditions can favor the desired cycloaddition, while nonpolar solvents may promote the formation of furoxans. nih.gov

Reduction Chemistry of the Isoxazole Nucleus

The isoxazole ring in 3-Isoxazolol, 4,5-dimethyl- is susceptible to reduction, which can lead to ring-opened products. The outcome of the reduction is dependent on the reducing agent and the reaction conditions.

Commonly used reducing agents for the cleavage of the N-O bond in isoxazoles and their derivatives include catalytic hydrogenation and metal hydrides.

Catalytic Hydrogenation: The hydrogenolysis of the N-O bond in isoxazoles and isoxazolines is a well-established method for their reductive cleavage. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often employed. researchgate.netresearchgate.net The catalytic hydrogenation of substituted isoxazoles can lead to various products, including β-enaminoketones, which can be further hydrolyzed to 1,3-dicarbonyl compounds. The specific products formed depend on the substitution pattern of the isoxazole ring and the reaction conditions. For instance, the palladium-on-carbon assisted hydrogenolysis of 3-(2-nitrophenyl)isoxazoles leads to the reduction of the nitro group and subsequent ring closure to form 4-aminoquinolines, demonstrating the cleavage of the isoxazole ring. researchgate.net In contrast, the hydrogenation of 3-(nitrophenyl)-4,5-dihydroisoxazoles under similar conditions results only in the reduction of the nitro group, leaving the dihydroisoxazole ring intact. researchgate.net

Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the isoxazole ring. libretexts.orgyoutube.commasterorganicchemistry.comchemistrysteps.comyoutube.com The reduction of isoxazoles with LiAlH₄ typically cleaves the N-O bond and reduces the carbonyl equivalent, leading to the formation of γ-amino alcohols. Sodium borohydride (NaBH₄) is a milder reducing agent and is generally less effective in reducing the isoxazole ring compared to LiAlH₄. libretexts.orgyoutube.comyoutube.com

The table below summarizes the expected products from the reduction of a generic 4,5-disubstituted 3-isoxazolol.

| Reducing Agent | Catalyst | Typical Product(s) |

| H₂ | Pd/C or Raney Ni | β-Enaminone / 1,3-Diketone |

| LiAlH₄ | - | γ-Amino alcohol |

| NaBH₄ | - | Generally unreactive towards the isoxazole ring |

Isoxazolone Ring Cleavage Mechanisms

The isoxazolone ring is susceptible to cleavage under both basic and acidic conditions, leading to a variety of products depending on the reaction mechanism.

Under basic conditions , the cleavage of the isoxazolone ring can occur through deprotonation and subsequent rearrangement. For instance, the treatment of certain isoxazolo[4,5-b]pyridines with a base can lead to a decarbonylation/isoxazole ring opening sequence. beilstein-journals.org In the case of 2-methyl-4-nitro-3-isoxazolin-5(2H)-one, treatment with water under mild conditions can generate a carbamoylnitrile oxide through a ring-opening mechanism. researchgate.net This suggests that a similar base-catalyzed ring opening could be a viable pathway for 3-Isoxazolol, 4,5-dimethyl-, likely initiated by deprotonation at a suitable position, leading to the cleavage of the weak N-O bond. A plausible mechanism involves the formation of an anionic intermediate that undergoes ring opening to form a more stable species. researchgate.net

Under acidic conditions , the hydrolysis of the isoxazole ring can occur. The mechanism of acid-catalyzed hydrolysis typically involves the protonation of one of the heteroatoms, making the ring more susceptible to nucleophilic attack by water. researchgate.netresearchgate.net The initial protonation can occur on either the nitrogen or the oxygen atom of the isoxazole ring. Following protonation, a water molecule attacks one of the carbon atoms of the ring, leading to a ring-opened intermediate. Subsequent bond cleavages and rearrangements would then lead to the final hydrolysis products, which could include β-diketones or other related compounds. The specific pathway and products of acid-catalyzed cleavage would depend on the substitution pattern of the isoxazole ring and the reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Isoxazolol, 4,5 Dimethyl

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion (M⁺˙). This allows for the calculation of the molecular formula (C₅H₇NO₂), confirming the elemental composition.

Fragmentation Pattern: The isoxazole (B147169) ring is known to undergo characteristic fragmentation upon electron impact. A plausible fragmentation pathway for 3-Isoxazolol, 4,5-dimethyl- would begin with the molecular ion. The weakest bond in the isoxazole ring is the N-O bond, and its cleavage is often an initial step in the fragmentation process. arkat-usa.orgnih.gov Subsequent losses of small, stable neutral molecules or radicals would lead to the observed fragment ions.

Table 2: Predicted Key Mass Spectrometry Fragments for 3-Isoxazolol, 4,5-dimethyl-

| m/z Value (Proposed) | Proposed Fragment Identity | Proposed Neutral Loss |

| 113 | [M]⁺˙ | - |

| 98 | [M - CH₃]⁺ | Loss of a methyl radical |

| 85 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 70 | [M - CO - CH₃]⁺ | Loss of CO and a methyl radical |

| 56 | [CH₃-C≡C-N=O]⁺˙ | Ring cleavage fragment |

| 43 | [CH₃-C≡O]⁺ | Acylium ion |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint." The spectra would confirm the presence of specific functional groups.

IR Spectroscopy: A broad absorption band would be expected in the region of 3400-2800 cm⁻¹, characteristic of the O-H stretching vibration (or N-H stretch if the isoxazolone tautomer is present), likely broadened due to hydrogen bonding. C-H stretching vibrations from the methyl groups would appear just below 3000 cm⁻¹. The "fingerprint region" (below 1600 cm⁻¹) would contain a series of complex bands corresponding to C=N, C=C, and N-O stretching and bending vibrations of the isoxazole ring, as well as CH₃ bending modes.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C and C=N stretching modes of the ring are typically strong in the Raman spectrum. The symmetric C-H stretching and bending modes of the methyl groups would also be readily observable.

Table 3: Predicted Vibrational Frequencies for 3-Isoxazolol, 4,5-dimethyl-

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H / N-H Stretch | 3400 - 2800 (Broad) | Weak / Not prominent |

| C-H Stretch (Methyl) | 2980 - 2850 | 2980 - 2850 |

| C=O Stretch (Tautomer) | ~1700 - 1650 | ~1700 - 1650 |

| C=N Stretch | ~1610 - 1550 | ~1610 - 1550 (Strong) |

| C=C Stretch | ~1500 - 1450 | ~1500 - 1450 (Strong) |

| C-H Bend (Methyl) | ~1460, ~1380 | ~1460, ~1380 |

| N-O Stretch | ~950 - 850 | Weak |

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Should 3-Isoxazolol, 4,5-dimethyl- be obtained as a suitable single crystal, X-ray diffraction would provide the definitive three-dimensional structure in the solid state. mdpi.com This analysis would yield precise data on:

Molecular Confirmation: It would confirm the connectivity and establish the tautomeric form present in the crystal (ol vs. one).

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, revealing details about the electronic structure, such as the degree of bond localization within the isoxazole ring.

Crystal Packing: The analysis would reveal how the molecules are arranged in the crystal lattice. This includes identifying intermolecular interactions, such as hydrogen bonds involving the hydroxyl/amine group and potentially weaker C-H···O interactions, which govern the solid-state architecture. The isoxazole ring itself is expected to be planar. researchgate.netmdpi.com

Elemental Analysis (EA) for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a chemical compound. This process provides the mass percentages of the constituent elements, which is crucial for verifying the empirical and molecular formula of a synthesized or isolated substance. For the compound 3-Isoxazolol, 4,5-dimethyl-, the molecular formula is established as C₅H₇NO₂.

The stoichiometric composition of 3-Isoxazolol, 4,5-dimethyl- was theoretically calculated based on its molecular formula and the atomic masses of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). These calculations are foundational in confirming the identity of the compound.

The theoretical elemental composition is as follows:

Carbon (C): 53.09%

Hydrogen (H): 6.24%

Nitrogen (N): 12.38%

Oxygen (O): 28.29%

This theoretical data serves as a benchmark for comparison with experimental results obtained from elemental analysis instrumentation. The close correlation between the calculated and found values would confirm the purity and the assigned molecular formula of the compound.

**Table 1: Theoretical Elemental Analysis Data for 3-Isoxazolol, 4,5-dimethyl- (C₅H₇NO₂) **

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 60.055 | 53.09 |

| Hydrogen | H | 1.008 | 7.056 | 6.24 |

| Nitrogen | N | 14.007 | 14.007 | 12.38 |

| Oxygen | O | 15.999 | 31.998 | 28.29 |

| Total | 113.116 | 100.00 |

Theoretical and Computational Studies on 3 Isoxazolol, 4,5 Dimethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become indispensable tools for investigating the electronic structure and predicting the reactivity of molecules like 3-Isoxazolol, 4,5-dimethyl-. These computational methods provide detailed insights into molecular properties at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. It is frequently employed to predict the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy conformation on the potential energy surface.

A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated in a chemical reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov These calculations provide a theoretical framework for understanding the molecule's behavior in chemical reactions. scispace.com

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Optimized Ground State Energy | -X Hartrees | The total electronic energy of the most stable molecular structure. |

| HOMO Energy | -Y eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -Z eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | (Y - Z) eV | Indicates chemical reactivity and kinetic stability. nih.govresearchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. It is a powerful and widely used method for calculating the electronic absorption spectra (like UV-Vis spectra) of organic compounds. mdpi.comnih.gov

By applying TD-DFT, researchers can predict the vertical transition energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. rsc.orgsapub.org This allows for the assignment of specific electronic transitions, such as π → π* or n → π*, to the observed absorption bands. rsc.org The theoretical spectra generated by TD-DFT can be compared with experimental data to confirm the molecular structure and understand its photophysical properties. mdpi.comsapub.org

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S0 → S1 | E1 | λ1 | f1 | HOMO → LUMO |

| S0 → S2 | E2 | λ2 | f2 | HOMO-1 → LUMO |

| S0 → S3 | E3 | λ3 | f3 | HOMO → LUMO+1 |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Within this class, Coupled-Cluster (CC) theory is considered one of the most accurate and reliable methods for predicting the electronic structure of small to medium-sized molecules. arxiv.orgresearchgate.net

Methods such as Coupled-Cluster with Singles, Doubles, and perturbative Triples, denoted as CCSD(T), are often referred to as the "gold standard" in computational chemistry for their high accuracy in calculating molecular energies and properties. aps.org While computationally more demanding than DFT, these methods are crucial for obtaining benchmark-quality data. They are particularly important for systems where electron correlation effects are significant and may not be adequately described by standard DFT functionals. aps.org These high-accuracy predictions can be used to validate results from less computationally expensive methods or to provide definitive theoretical data when experimental results are unavailable. nih.gov

Tautomerism and Isomerism Investigations

Tautomers are structural isomers of a chemical compound that readily interconvert. This phenomenon is particularly relevant for heterocyclic systems like 3-isoxazolol, 4,5-dimethyl-.

3-Isoxazolol, 4,5-dimethyl- exhibits prototropic tautomerism, which involves the migration of a proton. It exists in a dynamic equilibrium between two primary tautomeric forms: the aromatic 3-hydroxyisoxazole form (the 'enol' or 'hydroxy' form) and the non-aromatic 2H-isoxazol-3-one form (the 'keto' or 'oxo' form). researchgate.net This equilibrium is a characteristic feature of 3-hydroxyisoxazole derivatives. The interconversion involves the movement of the hydroxyl proton to the ring nitrogen atom, accompanied by a rearrangement of the double bonds within the isoxazole (B147169) ring.

3-hydroxy-4,5-dimethylisoxazole (Hydroxy form): In this tautomer, the proton is attached to the exocyclic oxygen atom, resulting in a hydroxyl group at the 3-position and a fully aromatic isoxazole ring.

4,5-dimethylisoxazol-3(2H)-one (Oxo form): In this form, the proton has migrated to the nitrogen atom at the 2-position, resulting in a carbonyl group (C=O) at the 3-position and breaking the aromaticity of the ring.

Computational chemistry provides a powerful means to determine the relative stability of tautomers. By calculating the total electronic energy of the optimized geometry for each tautomeric form, one can predict which tautomer is more stable and therefore likely to be the predominant species under given conditions. orientjchem.org The tautomer with the lower calculated Gibbs free energy is considered the more stable form.

Studies on related isoxazolone systems have often shown that the oxo (or keto) tautomer is more stable than the hydroxy (or enol) form. researchgate.net The relative stability can be influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent. orientjchem.org Computational models can account for solvent effects, providing predictions of tautomeric stability in different chemical environments. These calculations are crucial for understanding the compound's structure and reactivity, as different tautomers may exhibit distinct chemical and biological properties.

| Tautomer | Computational Method | Phase | Relative Gibbs Free Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|---|

| 3-hydroxy-4,5-dimethylisoxazole | DFT (e.g., B3LYP/6-311+G(d,p)) | Gas | +ΔE1 | Less Stable |

| 4,5-dimethylisoxazol-3(2H)-one | DFT (e.g., B3LYP/6-311+G(d,p)) | Gas | 0.0 (Reference) | More Stable |

| 3-hydroxy-4,5-dimethylisoxazole | DFT with Solvent Model (e.g., PCM) | Solution (e.g., Water) | +ΔE2 | Less Stable |

| 4,5-dimethylisoxazol-3(2H)-one | DFT with Solvent Model (e.g., PCM) | Solution (e.g., Water) | 0.0 (Reference) | More Stable |

Influence of Hydrogen Bonding and Solvation Effects on Tautomer Equilibria

The tautomeric equilibrium of 3-isoxazolol derivatives, including 4,5-dimethyl-3-isoxazolol, is significantly influenced by intermolecular interactions, particularly hydrogen bonding and the surrounding solvent environment. Tautomerism in these compounds primarily involves the equilibrium between the hydroxy (enol) form and various keto forms. Theoretical studies employing quantum chemical calculations are essential to unravel the subtle energy differences between these tautomers and to predict the predominant form under different conditions.

Hydrogen bonding plays a critical role in stabilizing specific tautomeric forms. In solution, solvent molecules can act as hydrogen bond donors or acceptors, interacting with the isoxazolol ring and influencing the equilibrium. For instance, protic solvents can form strong hydrogen bonds with the nitrogen and oxygen atoms of the isoxazolol core, which can preferentially stabilize one tautomer over another. The ability of a solvent to form hydrogen bonds can dramatically lower the energy barrier for the interconversion between tautomers via a concerted multiple proton transfer mechanism. researchgate.net

Computational models, particularly those incorporating the effects of solvation, are indispensable for accurately predicting tautomeric preferences. Continuum solvation models, such as the Polarizable Continuum Model (PCM), simulate the bulk solvent as a dielectric continuum, accounting for electrostatic interactions. rsc.orgmdpi.com These models have shown that an increase in solvent polarity tends to stabilize more polar tautomers. nih.govorientjchem.org For hydroxyisoxazoles, theoretical studies predict that the hydroxy form is dominant in aqueous solution, a finding that aligns with experimental observations. rsc.org The relative stability of tautomers is altered by the solvent's ability to attenuate the electrostatic repulsion or attraction within the solute molecule.

The following table illustrates the theoretical impact of solvent polarity on the relative energy of different tautomers of a generic 3-isoxazolol system, as predicted by DFT calculations.

| Tautomer | Gas Phase (Relative Energy, kcal/mol) | Non-Polar Solvent (e.g., Cyclohexane, ε≈2) (Relative Energy, kcal/mol) | Polar Aprotic Solvent (e.g., DMSO, ε≈47) (Relative Energy, kcal/mol) | Polar Protic Solvent (e.g., Water, ε≈80) (Relative Energy, kcal/mol) |

| 3-Hydroxy (Enol) | 0.00 | 0.00 | 0.00 | 0.00 |

| 2H-Keto | +2.5 | +1.8 | -0.5 | -1.2 |

| 4H-Keto | +4.1 | +3.5 | +2.0 | +1.5 |

Note: Data are illustrative, based on general principles observed in computational studies of isoxazolol tautomerism. Positive values indicate lower stability relative to the 3-Hydroxy form.

These computational approaches demonstrate that while the enol form may be more stable in the gas phase, the equilibrium can shift significantly in solution due to the complex interplay of hydrogen bonding and electrostatic interactions with the solvent. mdpi.comnih.gov

Computational Elucidation of Reaction Mechanisms

Transition State Analysis for Reaction Pathways

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions involving 3-isoxazolol, 4,5-dimethyl-, particularly its synthesis. The most common route to the isoxazole core is the [3+2] cycloaddition (32CA) reaction between a nitrile oxide and an alkene or alkyne. researchgate.netnih.govnih.gov Transition state (TS) analysis is central to understanding the kinetics and selectivity of these reactions.

Using methods like Density Functional Theory (DFT), researchers can map the potential energy surface of a reaction, locating and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states. nih.gov The TS represents the highest energy point along the reaction coordinate, and its energy relative to the reactants determines the activation energy, which governs the reaction rate.

For the synthesis of isoxazoles, TS analysis helps to:

Determine Concerted vs. Stepwise Mechanisms: By locating the relevant transition states, it's possible to determine if the two new bonds in a cycloaddition form simultaneously (a concerted mechanism) or sequentially (a stepwise mechanism involving an intermediate). mdpi.com

Predict Regioselectivity: When an unsymmetrical alkene or alkyne is used, different regioisomers can be formed. By calculating the activation energies for all possible pathways, the kinetically favored product can be predicted. mdpi.com For example, in the reaction of a nitrile oxide with an alkene, the formation of 5-substituted isoxazolines is often preferred. mdpi.com

Evaluate Stereoselectivity: The approach of the reactants can lead to different stereoisomers. TS analysis can rationalize and predict the observed stereochemical outcome.

The table below shows representative calculated activation energies for competing reaction pathways in a hypothetical [3+2] cycloaddition reaction leading to an isoxazole ring.

| Reaction Pathway | Description | Calculated Activation Gibbs Free Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| Path A | Formation of 4-substituted isoxazole | 19.9 | Kinetically disfavored |

| Path B | Formation of 5-substituted isoxazole | 13.6 | Kinetically favored |

| Path C | Dimerization of nitrile oxide | 15.2 | Possible side reaction |

Note: Values are illustrative examples derived from DFT studies on similar cycloaddition reactions. mdpi.com

These theoretical calculations of activation barriers provide deep mechanistic insights that are often difficult to obtain through experimental means alone, guiding the development of more efficient and selective synthetic routes. olemiss.edu

Molecular Electron Density Theory (MEDT) Applications for Mechanistic Insights

Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, shifting the focus from molecular orbital interactions to the changes in electron density along a reaction pathway. nih.govresearchgate.net This theory posits that the capacity for electron density to change, rather than frontier orbital interactions, governs molecular reactivity. nih.gov MEDT has been successfully applied to provide mechanistic insights into reactions forming isoxazole rings, such as [3+2] cycloadditions.

Within the MEDT framework, reactivity is analyzed using several tools:

Conceptual DFT (CDFT) Reactivity Indices: At the ground state of the reactants, indices such as electronic chemical potential (μ), global electrophilicity (ω), and global nucleophilicity (N) are calculated. These indices classify reactants and predict the polar nature of a reaction. For instance, the reaction between a strongly electrophilic nitrile oxide and a nucleophilic alkene would be classified as a polar reaction with a forward electron density flux (FEDF). mdpi.com

Electron Localization Function (ELF): This topological analysis of the electron density allows for a detailed visualization of bonding changes throughout the reaction. By analyzing the sequence of bond formation and breaking, the precise molecular mechanism can be established.

Bonding Evolution Theory (BET): BET studies, which combine the topological analysis of the ELF with catastrophe theory, provide a rigorous description of the molecular mechanism, identifying the specific points on the reaction coordinate where significant chemical events, like bond formation, occur. researchgate.net

The application of MEDT to the [3+2] cycloaddition of nitrile oxides reveals that many of these reactions are zwitterionic in nature and proceed through a one-step mechanism. researchgate.netluisrdomingo.com The analysis of CDFT indices helps to rationalize the observed chemo- and regioselectivity, often showing excellent agreement with experimental outcomes. researchgate.net

The following table presents typical CDFT reactivity indices for reactants in an isoxazole synthesis.

| Reactant | Electronic Chemical Potential (μ, eV) | Global Electrophilicity (ω, eV) | Global Nucleophilicity (N, eV) | Classification |

| Nitrile Oxide | -4.8 | 3.68 | 0.95 | Strong Electrophile |

| Electron-rich Alkene | -2.9 | 0.85 | 3.50 | Strong Nucleophile |

| Electron-deficient Alkene | -4.1 | 2.10 | 1.50 | Moderate Electrophile/Nucleophile |

Note: Values are representative and calculated at the DFT level. The classification is based on established electrophilicity and nucleophilicity scales. mdpi.com

MEDT provides a powerful, quantitative, and intuitive model for understanding why and how reactions leading to isoxazoles occur, offering deeper insights than traditional frontier molecular orbital theory.

Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Conformational Analysis and Receptor Cavity Exploration (methodology focus)

Molecular modeling is a crucial tool for understanding how molecules like 3-isoxazolol, 4,5-dimethyl- and its derivatives interact with biological targets, such as receptors or enzymes. A key aspect of this is conformational analysis, which aims to identify the low-energy, three-dimensional arrangements of a molecule that are likely to be biologically active. This is often coupled with an exploration of the receptor's binding site, or cavity, to develop a pharmacophore model. nih.gov

The methodology for this exploration typically follows a structured workflow:

Conformational Search: The first step is to explore the conformational space of the ligand. This is done using computational algorithms like systematic or stochastic searches. The goal is to generate a diverse set of low-energy conformations. The relative energies of these conformers are calculated using quantum mechanics (QM) or molecular mechanics (MM) methods.

Pharmacophore Hypothesis Generation: Based on a set of active molecules, a pharmacophore model is developed. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.

Molecular Docking: The identified low-energy conformations of the ligand are then "docked" into the three-dimensional structure of the target receptor. Docking algorithms predict the preferred binding orientation and conformation of the ligand within the receptor cavity, estimating the strength of the interaction via a scoring function.

Receptor Cavity Analysis: Once ligands are docked, the binding cavity itself is analyzed. This involves identifying key amino acid residues that interact with the ligand and mapping the properties of the cavity, such as its size, shape, and electrostatic potential. nih.gov For 3-isoxazolol derivatives, modeling studies have revealed a substantial cavity near the 4-position of the ring, capable of accommodating large aromatic groups, which has guided the design of potent antagonists. nih.govnih.gov

The table below outlines the typical computational workflow for this type of analysis.

| Step | Methodology | Objective | Key Output |

| 1 | Ligand Preparation & Conformational Search | Generate biologically relevant 3D structures of the molecule. | A set of low-energy conformers. |

| 2 | Receptor Preparation | Prepare the 3D structure of the biological target (e.g., from PDB). | A refined receptor model ready for docking. |

| 3 | Molecular Docking | Predict the binding mode and affinity of the ligand in the receptor site. | Docked poses with binding scores. |

| 4 | Binding Site & Cavity Analysis | Characterize the interactions and properties of the binding pocket. | Identification of key residues, interaction maps, and cavity dimensions. |

| 5 | Pharmacophore Refinement | Refine the initial pharmacophore model based on docking results. | A validated 3D pharmacophore model for virtual screening. |

This methodological approach allows for the rational design of new derivatives with improved affinity and selectivity by optimizing the fit and interactions within the target receptor cavity.

Derivation of Electrostatic Potential and Steric Parameters for QSAR

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For these models to be effective, chemical structures must be described by numerical parameters, or "descriptors." Computational chemistry is essential for deriving key descriptors, particularly those related to the electrostatic and steric properties of molecules like 3-isoxazolol, 4,5-dimethyl-.

Derivation of Electrostatic Parameters: The molecular electrostatic potential (MEP) is a critical descriptor that maps the charge distribution around a molecule. It is calculated using quantum mechanical methods and is used to predict how a molecule will interact with other molecules, such as a receptor. Regions of negative potential (electron-rich) are likely to interact with positive sites (e.g., hydrogen bond donors), while positive regions (electron-poor) will interact with negative sites. In QSAR, specific values from the MEP surface can be used as descriptors to quantify a molecule's electrostatic character. semanticscholar.org

Derivation of Steric Parameters: Steric properties describe the size and shape of a molecule. These are crucial for determining how well a molecule fits into a receptor's binding site. In 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA), steric fields are calculated by placing the molecule in a 3D grid and computing the steric interaction energy at each grid point with a probe atom. nih.gov The resulting field values serve as the steric descriptors. CoMFA contour maps can then visualize regions where bulky groups increase or decrease activity. nih.gov

Once calculated, these electrostatic and steric parameters, along with other descriptors (e.g., hydrophobic, electronic), are used to build a QSAR model using statistical methods like multiple linear regression or partial least squares.

The table below provides examples of computationally derived parameters used in QSAR models for isoxazole derivatives.

| Parameter Type | Descriptor Example | Derivation Method | Information Provided |

| Electrostatic | CoMFA Electrostatic Field | Calculation of Coulombic interaction energies on a 3D grid. | Quantifies the influence of charge distribution on activity. |

| Molecular Electrostatic Potential (MEP) Minima | Quantum mechanical calculation of the MEP surface. | Identifies key electronegative points for interaction. | |

| Steric | CoMFA Steric Field | Calculation of Lennard-Jones interaction energies on a 3D grid. | Quantifies the influence of molecular size and shape on activity. |

| Molar Refractivity (MR) | Calculated from molecular formula and connectivity. | A measure of molecular volume and polarizability. | |

| Hydrophobic | LogP | Calculated based on atomic contributions or molecular properties. | Describes the molecule's partitioning between lipid and aqueous phases. |

A successful QSAR model, built using these derived parameters, can predict the activity of novel compounds before they are synthesized, significantly accelerating the drug discovery process. nih.govnih.gov

Derivatization and Functionalization Strategies for 3 Isoxazolol, 4,5 Dimethyl

Modification of the Isoxazole (B147169) Ring System

The isoxazole ring, with its heteroatoms, offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives.

The 3-isoxazolol core exists in tautomeric forms, presenting both nitrogen and oxygen atoms as potential sites for alkylation and acylation. The regioselectivity of these reactions—whether the substitution occurs at the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation)—is highly dependent on the reaction conditions. Factors such as the choice of solvent, the nature of the base, and the type of electrophile play a critical role in directing the outcome. nih.govbeilstein-journals.org

For instance, in related azole systems, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can favor N-alkylation by promoting the formation of solvent-separated ion pairs, whereas nonpolar solvents like tetrahydrofuran (B95107) (THF) may lead to different selectivity through the formation of tight ion pairs. nih.govbeilstein-journals.org The use of strong bases like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) is common for deprotonating the isoxazolol, thereby activating it for reaction with an alkyl halide or acyl chloride. beilstein-journals.org This controlled functionalization is key to creating specific isomers with distinct properties.

Table 1: Factors Influencing Regioselectivity in Isoxazole Alkylation

| Factor | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale |

|---|---|---|---|

| Solvent | Polar Aprotic (e.g., DMSO) | Nonpolar (e.g., THF) | Affects the dissociation of the ion pair formed after deprotonation. nih.gov |

| Base | Strong, non-nucleophilic (e.g., NaH) | Varies | Deprotonation is the initial step for both pathways. |

| Counter-ion | Large, soft cation (e.g., K+) | Small, hard cation (e.g., Li+) | Influences the coordination and reactivity of the ambident anion. |

| Electrophile | Hard electrophiles (e.g., acyl chlorides) | Soft electrophiles (e.g., alkyl iodides) | Governed by Hard-Soft Acid-Base (HSAB) theory. |

Halogenation of the isoxazole ring is a valuable strategy for introducing a functional handle that can be used in subsequent cross-coupling reactions or to directly modulate the electronic properties of the molecule. The introduction of bromine or chlorine atoms can be achieved through various methods. For example, the oxidative chlorination of precursor molecules like 5-(benzylthio)isoxazoles using gaseous chlorine can yield 4-chloroisoxazole derivatives. researchgate.net Another sophisticated approach is the "halogen dance" reaction, where a halogen atom, such as bromine, migrates from one position to another on the ring under the influence of a strong base like lithium diisopropylamide (LDA). researchgate.net This allows for the synthesis of specific regioisomers, such as 4-bromooxazoles from 5-bromooxazole (B1343016) precursors, which might be otherwise difficult to access. researchgate.net

The introduction of a sulfonyl group onto the isoxazole ring opens pathways for creating novel molecular conjugates. This is typically achieved by first preparing an isoxazole sulfonyl chloride, a highly reactive intermediate. Research has demonstrated the synthesis of 4-chloro-5-(chlorosulfonyl)isoxazoles and other isoxazole-5-sulfonyl chlorides. researchgate.net These intermediates can then react with nucleophiles, such as the amino or hydroxyl groups of other molecules, to form stable sulfonamide or sulfonate ester linkages.

A practical application of this strategy is the synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. nih.gov In this process, 3,5-dimethylisoxazole (B1293586) is first sulfochlorinated to produce the corresponding sulfonyl chloride. nih.gov This reactive intermediate is then coupled with the alkaloid cytisine (B100878) in the presence of a base to yield the final conjugate, effectively linking the isoxazole moiety to a biologically active natural product. nih.gov

Table 2: Example of Sulfonylation Reaction

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|

Side Chain Derivatization

The methyl groups at the C4 and C5 positions of the isoxazole ring are also amenable to chemical modification, providing an alternative route to new derivatives.

The reactivity of the side-chain methyl groups allows for their conversion into more complex functionalities. Chloromethylation, for example, involves the introduction of a -CH2Cl group. The synthesis of 5-(chloromethyl)-3-isoxazolol from 5-methylisoxazolol demonstrates the feasibility of this transformation, creating a reactive site for further nucleophilic substitution. lookchem.com

Condensation reactions provide another powerful tool for side-chain elaboration. The methyl groups of dimethylisoxazole derivatives can participate in aldol-type condensation reactions with various aldehydes. researchgate.netrsc.orgresearchgate.net For instance, 3,5-dimethyl-4-nitroisoxazole (B73060) has been shown to react with a range of aromatic aldehydes in the presence of a base like piperidine (B6355638) or pyrrolidine. researchgate.netrsc.org This reaction extends the carbon chain at the methyl position, introducing an α,β-unsaturated carbonyl system which can be a precursor for further cyclization or addition reactions. researchgate.net

Table 3: Examples of Condensation Reactions with 3,5-Dimethyl-4-nitroisoxazole

| Aldehyde Reactant | Base | Product Type |

|---|---|---|

| Benzaldehyde | Pyrrolidine | 5-Styryl-3-methyl-4-nitroisoxazole derivative rsc.orgresearchgate.net |

| 4-Chlorobenzaldehyde | Piperidine | 5-(4-Chlorostyryl)-3-methyl-4-nitroisoxazole derivative researchgate.net |

The isoxazole framework has been successfully incorporated into the structure of non-proteinogenic amino acids, which are valuable tools in medicinal chemistry and chemical biology. These syntheses involve the introduction of both an amino group and a carboxylic acid group, or their precursors, onto the isoxazole scaffold.

One prominent example is the synthesis of (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid, known as AMPA, a potent agonist for a specific subtype of glutamate (B1630785) receptors. researchgate.net Another strategy involves using 5-amino-3-methyl-isoxazole-4-carboxylic acid as a novel β-amino acid building block in peptide synthesis. nih.gov This bifunctional isoxazole derivative contains both the necessary amino and carboxyl groups within its structure, allowing it to be incorporated into peptide chains using standard solid-phase synthesis techniques. nih.gov These examples highlight the utility of the isoxazolol core in creating complex, biologically relevant molecules that mimic natural amino acids. nih.gov

Strategies for Enhanced Analytical Performance

The sensitive and accurate detection of 3-Isoxazolol, 4,5-dimethyl- in various matrices often necessitates chemical modification to improve its analytical properties. Derivatization strategies are employed to enhance its response to different analytical techniques, thereby lowering detection limits and improving the accuracy of quantification. These strategies typically involve the introduction of specific functional groups that augment spectroscopic detection, improve ionization efficiency in mass spectrometry, or enable precise quantification through stable isotope labeling.

Introduction of Chromophores and Fluorophores for Spectroscopic Detection

For analytical techniques that rely on UV-Visible absorption or fluorescence spectroscopy, the inherent chromophoric or fluorophoric properties of 3-Isoxazolol, 4,5-dimethyl- may be insufficient for sensitive detection. To overcome this limitation, derivatization with reagents that introduce a highly conjugated system (a chromophore) or a fluorescent moiety (a fluorophore) can significantly enhance its detectability.

One common strategy for compounds with a hydroxyl group, such as 3-Isoxazolol, 4,5-dimethyl-, is the introduction of a dansyl group. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a well-known derivatizing agent that reacts with hydroxyl groups to form highly fluorescent sulfonamide esters. sigmaaldrich.comnih.gov This reaction, typically carried out under basic conditions, attaches the naphthalene (B1677914) moiety to the isoxazolol, resulting in a derivative with strong fluorescence, which can be readily detected at low concentrations. sigmaaldrich.comnih.gov The resulting dansylated derivative can be quantified using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Another approach involves the use of other fluorescent labels that can react with the hydroxyl group of the isoxazolol. For instance, reagents containing coumarin (B35378) or benzofuran (B130515) structures can be employed to introduce a fluorophore, leading to enhanced sensitivity in fluorescence-based assays. tcichemicals.com The choice of the derivatizing agent depends on factors such as the reactivity of the hydroxyl group, the desired excitation and emission wavelengths, and the compatibility with the chromatographic system.

Table 1: Examples of Derivatization Reagents for Spectroscopic Enhancement

| Reagent Name | Target Functional Group | Resulting Moiety | Detection Method |

| Dansyl chloride | Hydroxyl | Dansyl | Fluorescence |

| Coumarin-based reagents | Hydroxyl | Coumarin | Fluorescence |

| Benzofuran-based reagents | Hydroxyl | Benzofuran | Fluorescence |

Derivatization for Improved Mass Spectrometry Ionization

Mass spectrometry (MS) is a powerful tool for the identification and quantification of small molecules. However, the ionization efficiency of a compound can significantly impact the sensitivity of the analysis. nih.gov Derivatization of 3-Isoxazolol, 4,5-dimethyl- can be employed to improve its ionization in techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govddtjournal.com

A common strategy for enhancing ionization is to introduce a group that is readily protonated or deprotonated, or that carries a permanent charge. For compounds with a hydroxyl group, silylation is a widely used derivatization technique, particularly for gas chromatography-mass spectrometry (GC-MS). nih.govmdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (DIMETRIS) can react with the hydroxyl group of 3-Isoxazolol, 4,5-dimethyl- to form a more volatile and thermally stable trimethylsilyl (B98337) (TMS) or dimethyl(3,3,3-trifluoropropyl)silyl (DMTFPS) ether, respectively. nih.govnih.gov These derivatives often exhibit improved chromatographic behavior and produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification and quantification. nih.govnih.gov

For liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to introduce a permanently charged group, which enhances ESI efficiency. Reagents containing a quaternary ammonium (B1175870) moiety can be used to derivatize the hydroxyl group, leading to a significant increase in signal intensity in the positive ion mode. mdpi.com Alternatively, derivatization can be designed to improve fragmentation in tandem mass spectrometry (MS/MS), leading to more specific and sensitive detection through multiple reaction monitoring (MRM). nih.gov

Table 2: Derivatization Approaches for Enhanced Mass Spectrometry Performance

| Derivatization Technique | Reagent Example | Target Functional Group | Purpose |

| Silylation | BSTFA | Hydroxyl | Increased volatility and thermal stability for GC-MS |

| Silylation | DIMETRIS | Hydroxyl | Improved chromatographic properties for GC-MS |

| Cationic Derivatization | Reagents with quaternary ammonium | Hydroxyl | Enhanced ionization efficiency for LC-MS |

Stable Isotope Labeling for Quantitative Analysis

Stable isotope labeling is a powerful strategy for accurate quantification of analytes in complex matrices, as it allows for the use of an ideal internal standard. nih.govnih.gov A stable isotope-labeled (SIL) version of 3-Isoxazolol, 4,5-dimethyl- can be synthesized, which is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov

The synthesis of a deuterated analog of 3-Isoxazolol, 4,5-dimethyl- could be achieved through methods such as H-D exchange reactions using heavy water (D₂O) under specific catalytic conditions. tn-sanso.co.jp This would involve replacing one or more of the hydrogen atoms on the methyl groups or the isoxazole ring with deuterium.

Another approach is stable isotope dimethyl labeling, which is commonly used for compounds containing primary or secondary amines. isotope.comisotope.com While 3-Isoxazolol, 4,5-dimethyl- does not possess an amine group, similar principles of introducing isotopically labeled tags can be applied if the molecule is first functionalized to introduce a suitable reactive site. The co-eluting SIL internal standard and the unlabeled analyte exhibit the same behavior during sample preparation, chromatography, and ionization, but are distinguished by their mass-to-charge ratio in the mass spectrometer. nih.govnih.gov This co-analysis minimizes variations due to matrix effects and allows for highly accurate and precise quantification. nih.gov

Table 3: Stable Isotope Labeling Strategies for Quantitative Analysis

| Labeling Strategy | Isotope(s) | Application |

| Synthesis of Deuterated Analog | ²H | Internal standard for MS-based quantification |

| Synthesis with ¹³C-labeled precursors | ¹³C | Internal standard for MS-based quantification |

| Stable Isotope Dimethyl Labeling (if applicable after functionalization) | ²H, ¹³C | Internal standard for MS-based quantification |

Applications of 3 Isoxazolol, 4,5 Dimethyl in Organic Synthesis and Chemical Sciences

Role as Synthetic Intermediates and Versatile Building Blocks

The utility of 4,5-dimethyl-3-isoxazolol and related isoxazoles as synthetic intermediates is well-established. The isoxazole (B147169) ring acts as a masked form of other functional groups, which can be revealed through specific chemical transformations, most notably reductive ring cleavage. This strategy provides a powerful tool for stereoselective synthesis and the introduction of sensitive functionalities late in a synthetic sequence.

The isoxazole core, including the 4,5-dimethyl substituted variant, is a foundational element in the synthesis of more intricate heterocyclic systems and molecules that mimic the structure of natural products. nih.govresearchgate.net The isoxazole ring's stability allows it to be carried through multiple synthetic steps before being transformed or serving as a key structural component of the final product.

Scientists have incorporated isoxazole derivatives into the structure of natural compounds to create analogues with potentially enhanced or modified biological activities. mdpi.com For example, isoxazole-containing derivatives of natural products like maslinic acid and oleanolic acid have been synthesized and evaluated for their anti-cancer properties. nih.gov This approach highlights the value of the isoxazole scaffold in generating structural diversity and exploring structure-activity relationships in drug discovery. nih.govmdpi.com The synthesis of 3,4,5-trisubstituted isoxazoles, a class to which 4,5-dimethyl-3-isoxazolol belongs, is particularly significant as this structural motif is found in numerous bioactive natural products and pharmaceuticals. nih.govbeilstein-journals.org

| Precursor Scaffold | Target Molecular Class | Significance | Reference |

|---|---|---|---|

| Isoxazole Ring | Complex Heterocycles | Serves as a stable building block for constructing multi-ring systems. | researchgate.net |

| Substituted Isoxazoles | Natural Product Analogues | Used to modify natural products (e.g., Maslinic Acid, Vegfrecine) to create derivatives with novel bioactivities. | nih.govmdpi.com |

| 3,4,5-Trisubstituted Isoxazoles | Bioactive Pharmaceuticals | This specific substitution pattern is a privileged structure in many known drugs and natural products. | nih.govbeilstein-journals.org |

One of the most powerful applications of the isoxazole ring in synthesis is its role as a precursor to β-hydroxycarbonyl compounds and γ-amino alcohols. nih.govbeilstein-journals.org These functional groups are ubiquitous in biologically active molecules, including pharmaceuticals and natural products. nih.gov The transformation is typically achieved through the reductive cleavage of the isoxazole's N-O bond, which unmasks a 1,3-dicarbonyl or related functionality that can be further manipulated.

The synthesis proceeds via catalytic hydrogenation, often using catalysts like Raney nickel or palladium on carbon. This process cleaves the isoxazole ring to yield an enaminone intermediate, which can then be hydrolyzed and reduced to afford the target γ-amino alcohol. This method provides a reliable and stereocontrolled route to these valuable synthetic intermediates. nih.gov The γ-amino alcohol structural motif is a common feature in many drugs, and developing efficient synthetic routes from precursors like isoxazoles is a key focus of chemical research. nih.govnih.govorganic-chemistry.org

Future Directions and Emerging Research Avenues for 3 Isoxazolol, 4,5 Dimethyl

Development of Novel and Sustainable Synthetic Routes with High Atom Economy

The classical synthesis of 3-Isoxazolol, 4,5-dimethyl- involves the cyclocondensation of 2,3-butanedione (B143835) (biacetyl) with hydroxylamine (B1172632) hydrochloride. This method is effective due to the symmetric nature of the diketone, which ensures high regioselectivity. However, the future of chemical synthesis lies in the development of more sustainable and atom-economical processes.

Emerging research focuses on several key areas:

Catalyst-Free Aqueous Synthesis : Methods are being developed for the synthesis of 3,4,5-trisubstituted isoxazoles in water at room temperature. beilstein-journals.org These reactions, proceeding via a [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds, offer an environmentally friendly alternative by avoiding hazardous solvents and expensive metal catalysts. beilstein-journals.orgnih.gov

Advanced Catalytic Systems : Gold-catalyzed sequential reactions involving the cyclization and rearrangement of O-allyl hydroxamates have been shown to provide access to 3-hydroxyisoxazoles in a highly atom-economical fashion. researchgate.net Similarly, the use of sustainable iron-catalysis is being explored to promote green chemistry principles. researchgate.net These methods often replace more expensive and toxic catalysts like ruthenium(II) and palladium. beilstein-journals.org

Click Chemistry : The copper(I)-catalyzed regioselective [3+2] dipolar cycloaddition between in situ-generated nitrile oxides and terminal alkynes provides a rapid and reliable route to isoxazoles. eresearchco.com This "click chemistry" approach is valued for its efficiency and high yields.

Use of Green Catalysts and Media : Researchers have demonstrated the synthesis of related isoxazole (B147169) structures using agro-waste-based catalysts in biodegradable solvents like glycerol, highlighting a strong move towards a circular economy in chemical production. nih.gov

Table 1: Comparison of Selected Synthetic Routes for Isoxazole Scaffolds

| Method | Starting Materials | Catalyst/Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Classical Cyclocondensation | 2,3-Butanedione, Hydroxylamine HCl | Acidic or basic conditions | High regioselectivity, one-step | |

| Aqueous Synthesis | Nitrile Oxides, β-Ketoesters | Water, Mild Base (DIPEA) | Environmentally friendly, catalyst-free, fast reaction time | beilstein-journals.org |

| Gold Catalysis | O-allyl hydroxamates | Gold catalyst | Highly atom-economical, domino reaction | researchgate.net |

| Click Chemistry | Aldoximes, Propargyl Esters | Copper(I) catalyst | High yield, reliable, in situ generation of intermediates | eresearchco.com |

| Green Protocol | Aromatic Aldehydes, Ethyl Acetoacetate (B1235776), Hydroxylamine HCl | Agro-waste catalyst, Glycerol | Sustainable, inexpensive, benign solvent | nih.gov |

Exploration of Underexplored Reactivity Profiles and Reaction Mechanisms

3-Isoxazolol, 4,5-dimethyl- is a valuable building block for creating more complex heterocyclic compounds. Future research will likely focus on uncovering new facets of its reactivity.

Reaction Mechanisms : The primary formation mechanism is the [3+2] cycloaddition, where a nitrile oxide intermediate reacts with an alkyne or a suitable equivalent. beilstein-journals.orgeresearchco.com The classical condensation route proceeds via nucleophilic attack of hydroxylamine on the dicarbonyl compound, followed by cyclization and dehydration. Deeper investigation into the transition states and intermediates of these reactions, particularly with advanced catalytic systems, is an active area of research.

Functionalization and Ring Transformations : The acidity of the hydroxyl group (pKa ≈ 8.5) allows for deprotonation, opening pathways for further reactions such as O-alkylation, acylation, and coordination with transition metals. researchgate.net The isoxazole ring can also be a target for nucleophilic or electrophilic attack, and under certain conditions, can undergo ring-cleavage reactions, which can be synthetically useful for accessing other chemical structures. researchgate.netdokumen.pub For instance, reactions with sodium hydroxide (B78521) can lead to the cleavage of the isoxazolone ring to form substituted quinoline-3-carboxylates in related systems. researchgate.net

Advanced Theoretical Predictions and Experimental Validation of Tautomeric Equilibria and Reaction Pathways

A critical aspect of 3-isoxazolol chemistry is its existence as an equilibrium of tautomeric forms (the 3-hydroxyisoxazole and 3-isoxazolone forms). The position of this equilibrium is crucial for its reactivity and biological interactions.

Theoretical Predictions : Accurately predicting tautomeric preference requires high-level computational methods. researchgate.netchemrxiv.org Density Functional Theory (DFT) methods, such as B3LYP/6-31+G*, and ab initio calculations are employed to study the electronic structure and relative stability of the tautomers in both the gas phase and in solution. researchgate.netcore.ac.ukirb.hr Specialized software can use these calculations, along with methodologies like the Hammett-Taft relationship, to predict tautomer populations and pKa values under various pH conditions. researchgate.net However, achieving precise quantitative agreement between theoretical predictions and experimental results remains a challenge. chemrxiv.org

Experimental Validation : Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the experimental validation of tautomeric forms. irb.hrnih.gov Studies using 1H and 13C NMR can identify the predominant tautomer in a given solvent and determine how the equilibrium shifts with changes in temperature and solvent polarity. irb.hrnih.gov For example, in some systems, polar solvents and higher temperatures can significantly shift the equilibrium towards the keto form. irb.hr

Table 2: Overview of Theoretical and Experimental Methods for Tautomer Analysis

| Method Type | Specific Technique | Information Gained | Reference(s) |

|---|---|---|---|

| Theoretical | Density Functional Theory (DFT) | Electronic structure, relative energies of tautomers, reaction pathways | researchgate.netirb.hr |

| Ab initio Calculations (e.g., MP2) | Optimized geometries, point charges, tautomeric preferences | researchgate.netcore.ac.uk | |

| Solvation Models (e.g., PB-SCRF, SM8) | Prediction of properties and equilibria in solution | researchgate.netresearchgate.net | |

| Experimental | 1H and 13C NMR Spectroscopy | Identification of predominant tautomer, study of equilibrium shifts | irb.hrnih.gov |

| Cyclodextrin-modified Capillary Electrophoresis | Determination of racemization rates linked to tautomerism | nih.gov |

Design and Synthesis of New Derivatized Structures with Tuned Reactivity and Selectivity

A major research thrust is the use of the 3-Isoxazolol, 4,5-dimethyl- core to design and synthesize novel derivatives with tailored properties, particularly for biological applications. The substitution pattern on the isoxazole ring significantly influences the compound's chemical reactivity and biological activity.

By modifying the substituents at the 3-, 4-, and 5-positions, researchers can fine-tune the molecule's steric and electronic properties to interact with specific biological targets. For example, a series of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives were synthesized and evaluated as potent inhibitors of the BRD4 protein, a target in breast cancer therapy. frontiersin.org In another study, the synthesis of 4-aryl-5-carbamoyl-3-isoxazolols led to compounds with significant antagonistic activity against insect GABA receptors, showing their potential as novel insecticides. researchgate.net These examples demonstrate a clear strategy of using the isoxazole scaffold to develop compounds with high selectivity for specific enzymes or receptors. frontiersin.orgresearchgate.net

Table 3: Examples of Derivatized Isoxazole Structures and Their Applications

| Core Scaffold | Derivative Structure | Targeted Application | Reference(s) |

|---|---|---|---|

| 3,5-dimethylisoxazole (B1293586) | 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one | Anti-breast cancer (BRD4 inhibition) | frontiersin.org |

| 3-Isoxazolol | 4-Aryl-5-carbamoyl-3-isoxazolols | Insecticides (GABA receptor antagonists) | researchgate.net |

| Pyrazole-Isoxazolol | Isoxazolol pyrazole (B372694) carboxylates | Antifungal agents | mdpi.com |

| 3,5-dimethylisoxazole | (E)-3,5-dimethyl-4-(R-phenyldiazenyl)isoxazoles | Anticancer (Cytotoxic agents) | researchgate.net |

Expanding Applications in Catalysis and Materials Chemistry

While 3-Isoxazolol, 4,5-dimethyl- is primarily utilized as an intermediate building block, its unique properties suggest potential for more direct roles in catalysis and materials science. solubilityofthings.com

Coordination Chemistry and Catalysis : The ability of the deprotonated hydroxyl group to form complexes with transition metals like Cu²⁺ and Fe³⁺ opens the door to creating novel coordination compounds. These metal complexes could be explored for their catalytic activity in various organic transformations, acting as new, tunable ligand systems.